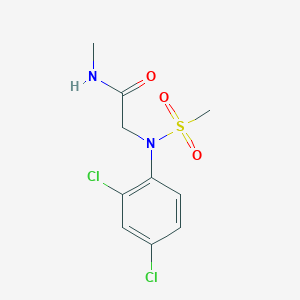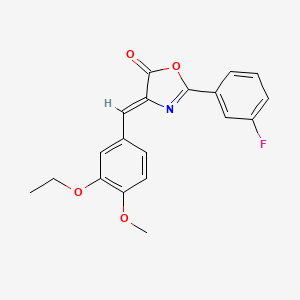
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one, also known as EMBO, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMBO is an oxazolone derivative that has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, tumor growth, and viral replication. This compound has been found to inhibit the NF-κB signaling pathway, which plays a critical role in the production of pro-inflammatory cytokines. It has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Additionally, this compound has been found to inhibit the replication of the influenza virus by targeting the viral polymerase complex.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. This compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, making it a potential candidate for cancer therapy. Additionally, this compound has been found to inhibit the replication of the influenza virus, making it a promising candidate for the development of antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and yield, making it a suitable compound for research purposes. It also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, this compound has some limitations, including its potential toxicity and limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the research and development of 4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one. One direction is to further elucidate its mechanism of action and identify specific targets for its biological activities. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and reduce potential toxicity. Additionally, further studies are needed to determine the potential applications of this compound in various fields, including cancer therapy and antiviral drug development.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It possesses a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. The synthesis method of this compound has been optimized to produce high yields and purity, making it a suitable compound for research purposes. Future research directions include further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and identification of potential applications in various fields.
Métodos De Síntesis
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline and 3-ethoxy-4-methoxybenzaldehyde in the presence of acetic acid and hydrochloric acid. The resulting intermediate is then reacted with chloroacetic acid to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for research purposes.
Aplicaciones Científicas De Investigación
4-(3-ethoxy-4-methoxybenzylidene)-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. This compound has also been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to exhibit antiviral activity against the influenza virus, making it a promising candidate for the development of antiviral drugs.
Propiedades
IUPAC Name |
(4Z)-4-[(3-ethoxy-4-methoxyphenyl)methylidene]-2-(3-fluorophenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-17-10-12(7-8-16(17)23-2)9-15-19(22)25-18(21-15)13-5-4-6-14(20)11-13/h4-11H,3H2,1-2H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJPVYANCGGNJN-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[(3-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5769972.png)
![2-(2-methoxyphenyl)-N'-[(4-methylbenzoyl)oxy]ethanimidamide](/img/structure/B5769975.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5769979.png)
![2,4-dichloro-N-[(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5769983.png)
![4-chloro-N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5769988.png)
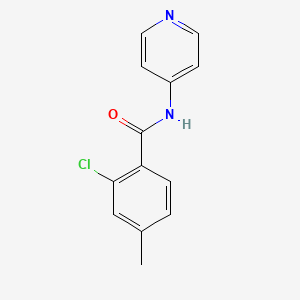
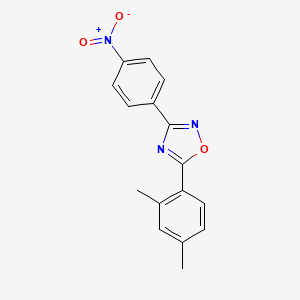

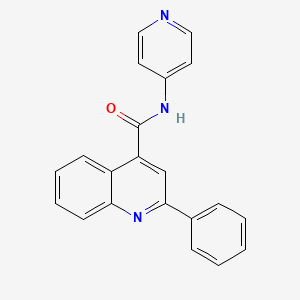
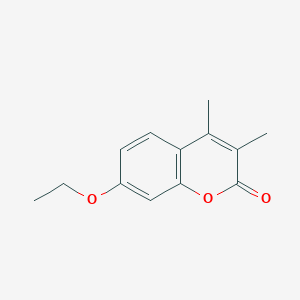
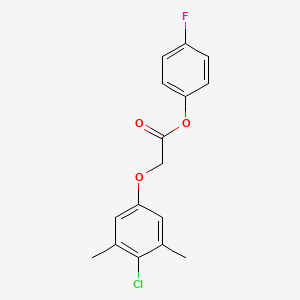
![isopropyl {[4-amino-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5770038.png)
![4-(cyclopentyloxy)-N'-[1-(4-propoxyphenyl)ethylidene]benzohydrazide](/img/structure/B5770052.png)
